(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Descripción general

Descripción

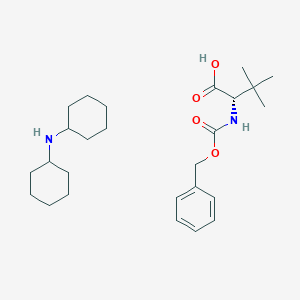

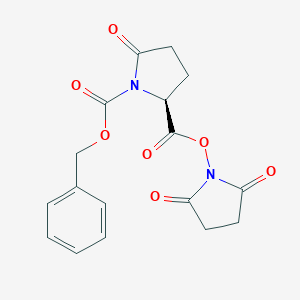

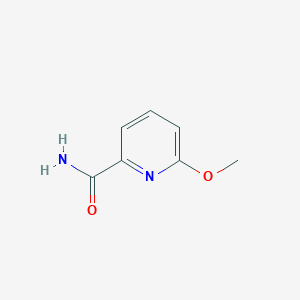

“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C17H16FNO4. It has a molecular weight of 317.31 g/mol . This compound is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, stereo- and regioselective hydroboration using catecholborane under neat conditions followed by transesterification with pinacol gave the 2° alkyl boronic esters in 55% to 65% yield as single diastereoisomers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H16FNO4/c18-14-8-6-12 (7-9-14)10-15 (16 (20)21)19-17 (22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2, (H,19,22) (H,20,21)/t15-/m0/s1 . The corresponding canonical SMILES representation is C1=CC=C (C=C1)COC (=O)NC (CC2=CC=C (C=C2)F)C (=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 317.31 g/mol . The compound has a XLogP3 value of 2.2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Drug Design and Development

Z-4-Fluoro-Phe-OH: is utilized in the design of pharmaceutical drugs due to its unique structural characteristics. The presence of fluorine can increase the efficiency, biological half-life, and bio-absorption of bioactive compounds. The structure of amino acids, with an abundance of functionality and a stereogenic center, bodes well for the successful development of targeted bioactivity .

Enzyme Inhibition

This compound plays a significant role as a potential enzyme inhibitor. The introduction of fluorine into phenylalanine analogs can modulate their reactivity, making them suitable for inhibiting specific enzymes involved in disease processes .

Therapeutic Agents

Fluorinated phenylalanines, including Z-4-Fluoro-Phe-OH , have been explored as therapeutic agents. They are investigated for their potential in treating various diseases, owing to their modified properties which can enhance therapeutic efficacy .

Diagnostic Imaging

The compound is also relevant in diagnostic imaging, particularly in positron emission tomography (PET). It can be used to create contrast agents that help in the topography imaging of tumor ecosystems, providing valuable insights into cancer diagnosis and treatment .

Protein Engineering

Incorporation of Z-4-Fluoro-Phe-OH into proteins can increase their catabolic stability, especially in therapeutic proteins and peptide-based vaccines. This stability is crucial for maintaining the functional integrity of proteins in therapeutic applications .

Peptide Structure and Stability

The introduction of fluorine atoms within amino acid chains, such as in Z-4-Fluoro-Phe-OH , affects peptide structure and stability. This can influence protein folding, protein-protein interactions, and overall molecular stability, which is essential in drug formulation .

Bioavailability Enhancement

Z-4-Fluoro-Phe-OH: can be used to enhance the bioavailability of pharmaceuticals. The fluorine atom’s high electronegativity and strong covalent bond to carbon can improve the membrane permeability of the drug, allowing for better absorption and efficacy .

Sensing Applications

Although not directly related to Z-4-Fluoro-Phe-OH , fluorinated compounds are increasingly used in sensing applications. They can interact with various analytes, leading to their utility in both homogeneous assays and heterogeneous detection systems .

Propiedades

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSNXFAVHKHBPV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)